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molecular formula C7H7N3 B148195 2-Amino-2-(pyridin-3-yl)acetonitrile CAS No. 131988-63-1

2-Amino-2-(pyridin-3-yl)acetonitrile

Cat. No. B148195
M. Wt: 133.15 g/mol
InChI Key: SGCPBVKKDRXBIB-UHFFFAOYSA-N
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Patent
US05559138

Procedure details

Sodium borohydride (240 mg, 6.4 mmol) was added to a solution of 3-(4-butoxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide (0.60 g, 1.6 mmol) in ethanol (99.9%, 20 ml) and the reaction mixture was stirred at 0° C. for 1 h. After evaporation the residue was dissolved in water and extracted with ethyl acetate. The dried organic phases were evaporated and the residue purified by column chromatography (SiO2, eluent: ethyl acetate/methanol (4:1)). The title compound was crystallized as the oxalate salt from acetone to yield 280 mg (M.p 158° C.; M+ : 253; Compound 4).
Quantity
240 mg
Type
reactant
Reaction Step One
Name
3-(4-butoxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[I-].C(O[C:9]1[C:10]([C:14]2[CH:15]=[N+:16](C)[CH:17]=[CH:18][CH:19]=2)=[N:11]S[N:13]=1)CCC>C(O)C>[NH2:11][CH:10]([C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1)[C:9]#[N:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
3-(4-butoxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide
Quantity
0.6 g
Type
reactant
Smiles
[I-].C(CCC)OC=1C(=NSN1)C=1C=[N+](C=CC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation the residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The dried organic phases were evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (SiO2, eluent: ethyl acetate/methanol (4:1))
CUSTOM
Type
CUSTOM
Details
The title compound was crystallized as the oxalate salt from acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(C#N)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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